1-(2-Oxo-2-piperidin-1-ylethyl)piperazine
Overview
Description
1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.31 g/mol It is characterized by the presence of both piperidine and piperazine rings, which are connected through an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine typically involves the reaction of piperidine with piperazine in the presence of an appropriate oxidizing agent. One common method involves the use of acetic anhydride as the oxidizing agent, which facilitates the formation of the oxoethyl linkage between the two rings . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-piperidin-1-ylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Acetic anhydride, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or carboxyl groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(2-Oxo-2-piperidin-1-ylethyl)piperazine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxoethyl group plays a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets by altering their conformation or by participating in chemical reactions that affect their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Oxo-2-piperidin-1-ylethyl)piperidine
- 1-(2-Oxo-2-piperidin-1-ylethyl)morpholine
- 1-(2-Oxo-2-piperidin-1-ylethyl)pyrrolidine
Uniqueness
1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is unique due to the presence of both piperidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-piperazin-1-yl-1-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(14-6-2-1-3-7-14)10-13-8-4-12-5-9-13/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHXUJGLAFXWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375160 | |
Record name | 1-(2-oxo-2-piperidin-1-ylethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70558-13-3 | |
Record name | 1-(2-oxo-2-piperidin-1-ylethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70558-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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